Home > Products > Screening Compounds P2560 > Lucidenic acid D
Lucidenic acid D - 98665-16-8

Lucidenic acid D

Catalog Number: EVT-274376
CAS Number: 98665-16-8
Molecular Formula: C29H38O8
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lucidenic Acid D (D2) is a naturally occurring triterpenoid isolated from the fruiting bodies of the fungus Ganoderma lucidum, commonly known as Reishi mushroom. [, , , , ] This compound belongs to the lanostane-type triterpenoids, characterized by a highly oxygenated lanostane skeleton. [, , , ] Lucidenic Acid D (D2) has garnered interest in scientific research due to its potential biological activities, though further studies are needed to fully elucidate its properties and applications. []

Ganoderic Acid D

  • Compound Description: Ganoderic acid D is a highly oxidized lanostane-type triterpenoid isolated from the gills of Ganoderma lucidum [].
  • Relevance: Ganoderic acid D and lucidenic acid D are both new triterpenoids isolated from the same source, Ganoderma lucidum, suggesting structural similarities within this family of compounds [].

Ganoderic Acid E

  • Compound Description: Ganoderic acid E is another highly oxidized lanostane-type triterpenoid found in the gills of Ganoderma lucidum [].
  • Relevance: Similar to ganoderic acid D, the co-isolation of ganoderic acid E with lucidenic acid D from Ganoderma lucidum indicates potential structural relationships within this group of triterpenoids [].

Ganoderic Acid F

  • Compound Description: Ganoderic acid F is a triterpene isolated from the surface part of the gills of Ganoderma lucidum []. Its structure has been elucidated using NMR techniques.
  • Relevance: Ganoderic acid F shares its origin from Ganoderma lucidum with lucidenic acid D. Additionally, both compounds were structurally characterized using NMR, suggesting potential similarities in their core structures [].

Ganoderic Acid H

  • Compound Description: Ganoderic acid H is another triterpene isolated from the surface part of the gills of Ganoderma lucidum [].
  • Relevance: As with ganoderic acids F and D, ganoderic acid H is also isolated from Ganoderma lucidum, highlighting a potential pattern in the structural diversity of triterpenes produced by this fungus [].

Lucidenic Acid E

  • Compound Description: Lucidenic acid E is a highly oxidized lanostane-type triterpenoid isolated from the gills of Ganoderma lucidum [].
  • Relevance: Lucidenic acid E is structurally related to lucidenic acid D, as indicated by their shared name and co-isolation from the same source, Ganoderma lucidum [].

Lucidenic Acid D2

  • Compound Description: Lucidenic acid D2 is a triterpene isolated from the surface part of the gills of Ganoderma lucidum []. Its structure has been determined and it is suggested to play a role in the resistance of potato cultivar Ziyun No. 1 against Phytophthora infestans infection [].
  • Relevance: Lucidenic acid D2 shares its origin from Ganoderma lucidum with lucidenic acid D, indicating a close structural relationship. Additionally, the presence of "D2" in its name suggests it is a closely related analog of lucidenic acid D [, ].

Lucidenic Acid E2

  • Compound Description: Lucidenic acid E2 is a triterpene also isolated from the surface part of the gills of Ganoderma lucidum []. It has been structurally characterized.
  • Relevance: Similar to lucidenic acid D2, the co-occurrence of lucidenic acid E2 with lucidenic acid D in Ganoderma lucidum, and the "E2" designation in its name, imply structural similarities and a close relationship between these compounds [].

Ganoderenic Acid A

  • Compound Description: Ganoderenic acid A is a terpenoid compound isolated from the dried fruiting bodies of Ganoderma lucidum [].
  • Relevance: Ganoderenic acid A and lucidenic acid D are both terpenoids found in Ganoderma lucidum, suggesting a potential biogenetic relationship and possible structural similarities [].

Ganoderenic Acid B

  • Compound Description: Ganoderenic acid B is a terpenoid compound isolated from the dried fruiting bodies of Ganoderma lucidum [].
  • Relevance: Like ganoderenic acid A, the presence of ganoderenic acid B in Ganoderma lucidum alongside lucidenic acid D suggests potential structural and biogenetic connections between these terpenoids [].

Ganoderenic Acid C

  • Compound Description: Ganoderenic acid C is a terpenoid compound found in the dried fruiting bodies of Ganoderma lucidum [].
  • Relevance: The co-isolation of ganoderenic acid C with lucidenic acid D from Ganoderma lucidum implies possible structural similarities and shared biogenetic origins within the terpenoid family [].

Ganoderenic Acid D

  • Compound Description: Ganoderenic acid D is a terpenoid compound isolated from the dried fruiting bodies of Ganoderma lucidum [].
  • Relevance: The fact that both ganoderenic acid D and lucidenic acid D are terpenoids present in Ganoderma lucidum, suggests potential structural similarities and a shared biogenetic pathway [].
Overview

Lucidenic acid D is a triterpenoid compound primarily derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound belongs to a larger class of bioactive substances known for their various health benefits, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Lucidenic acid D has garnered attention in scientific research due to its potential therapeutic applications and unique structural properties.

Source

Lucidenic acid D is extracted from the fruiting bodies and mycelium of Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries, particularly in East Asia, where it is valued for its health-promoting properties. Various extraction methods have been developed to isolate lucidenic acid D and other related compounds from this fungal source, including solvent extraction techniques using ethanol and methanol .

Classification

Lucidenic acid D is classified as a triterpenoid, a type of chemical compound characterized by its structure consisting of four isoprene units. It falls within the broader category of ganoderic acids and lucidenic acids, which are known for their complex structures and biological activities. The molecular formula for lucidenic acid D is C27H40O6C_{27}H_{40}O_6 .

Synthesis Analysis

Methods

The synthesis of lucidenic acid D can be achieved through various methods, primarily focusing on extraction from natural sources. The most common technique involves:

  1. Fermentation: Cultivating Ganoderma lucidum strains under controlled conditions to enhance the production of triterpenoids.
  2. Solvent Extraction: Utilizing solvents such as ethanol or methanol to extract lucidenic acid D from the biomass.
  3. Purification: Employing high-performance liquid chromatography (HPLC) to isolate lucidenic acid D from other compounds present in the extract .

Technical Details

The extraction process typically involves:

  • Preparation of Culture Medium: A nutrient-rich medium is prepared to support fungal growth.
  • Fermentation Conditions: The culture is incubated at specific temperatures and pH levels to optimize metabolite production.
  • Extraction Techniques: After fermentation, the biomass is treated with solvents, followed by filtration and concentration of extracts .
Molecular Structure Analysis

Structure

Lucidenic acid D has a complex molecular structure typical of triterpenoids. It consists of multiple rings and functional groups that contribute to its biological activity. The detailed structure includes hydroxyl groups that are pivotal for its interaction with biological targets.

Data

  • Molecular Formula: C27H40O6C_{27}H_{40}O_6
  • Molecular Weight: Approximately 448.6 g/mol
  • Structural Features: Contains multiple stereocenters leading to various stereoisomers within the lucidenic acid family .
Chemical Reactions Analysis

Reactions

Lucidenic acid D undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

  1. Hydrolysis: Breaking down into simpler compounds under acidic or basic conditions.
  2. Oxidation: Formation of more oxidized derivatives that may exhibit different biological activities.
  3. Conjugation Reactions: Interacting with other biomolecules, potentially leading to enhanced bioactivity or solubility .

Technical Details

The stability of lucidenic acid D under different conditions is crucial for its application in pharmaceuticals. Studies have shown that it retains activity across a range of pH levels but may degrade under extreme conditions.

Mechanism of Action

Process

The mechanism by which lucidenic acid D exerts its effects involves several pathways:

  1. Cell Proliferation Inhibition: Research indicates that lucidenic acid D can inhibit the proliferation of HepG2 liver cancer cells, suggesting potential anti-cancer properties .
  2. Signal Transduction Modulation: It may influence pathways involved in cell survival and apoptosis, particularly through the MAPK/ERK signaling pathway.
  3. Antioxidant Activity: Lucidenic acid D exhibits antioxidant properties, helping to reduce oxidative stress within cells .

Data

Studies have quantified the effects of lucidenic acid D on cell viability and apoptosis rates in cultured cells, demonstrating significant inhibition at specific concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid when isolated.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with oxidizing agents; undergoes hydrolysis in acidic environments .
Applications

Lucidenic acid D has several scientific uses:

Research continues to explore the full range of applications for lucidenic acid D, particularly in therapeutic contexts where its bioactive properties can be harnessed effectively.

Natural Sources and Biosynthetic Pathways of Lucidenic Acid D

Taxonomic Distribution in Ganoderma Species

Lucidenic acid D (LAD) is a C27 lanostane-type triterpenoid primarily isolated from laccate (shiny-surfaced) species within the Ganoderma genus. G. lucidum (Asian strains) contains the highest reported concentrations at 0.8–1.5 mg/g dry weight in fruiting bodies, followed by G. sinense (0.6–1.2 mg/g) and G. tsugae (0.4–0.9 mg/g) [1] [9]. Non-laccate species like G. applanatum show trace or undetectable levels [9]. The compound is unevenly distributed within fungal structures, with cap tissues yielding 2.3-fold higher concentrations than stipes due to site-specific enzymatic activity [1]. Australian Ganoderma specimens exhibit divergent LAD profiles, with G. steyaertanum (G22) containing 32.7% of total triterpenoids as LAD, indicating biogeographical metabolic variation [9].

Table 1: Distribution of Lucidenic Acid D in Ganoderma Species

SpeciesFruiting Body MorphotypeLAD Concentration (mg/g DW)Primary Source
G. lucidumLaccate0.8–1.5Cap tissue
G. sinenseLaccate0.6–1.2Cap tissue
G. tsugaeSemi-laccate0.4–0.9Whole fruiting body
G. australeMatteTraceMycelia
G. steyaertanumLaccate0.7*Cap tissue

**Represents 32.7% of total triterpenoids [1] [9]*

Biosynthetic Enzymes and Gene Clusters in Lanostane-Type Triterpenoid Production

LAD biosynthesis initiates from lanosterol via the mevalonate pathway, proceeding through three enzymatic phases: core oxidation, side-chain shortening, and terminal functionalization [1] [5]. Cytochrome P450 monooxygenases (CYPs) catalyze site-specific modifications:

  • CYP5150L8: Mediates C-26 oxidation of lanosterol to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (precursor to type I ganoderic acids) [5]
  • CYP512W2: Converts type I intermediates to type II triterpenoids via Δ20,22 desaturation, essential for LAD’s conjugated diene system [5]
  • Unidentified C-7β hydroxylase: Introduces the signature 7-oxo group in lucidenic acids [1] [7]

Genomic analysis of G. lucidum strain CGMCC 5.616 revealed 215 CYP genes, with 211 transcribed during triterpenoid production. Co-expression of CYP reductases (iGLCPR) enhances electron transfer efficiency, increasing LAD yields by 3.8-fold in heterologous systems [5]. Transcription factors (TFs) like Gc4n4 and Skn7 regulate CYP expression under abiotic stress, though LAD-specific regulators remain uncharacterized [1] [8].

Substrate-Specific Variations in Fungal Cultivation and Yield Optimization

LAD accumulation responds dynamically to cultivation parameters:

  • Carbon sources: Glucose-based substrates yield 48% higher LAD than xylose, while lignin-rich sawdust enhances total triterpenoids by 22% but reduces LAD specificity [8] [10]
  • Physical stimulation: Static liquid culture (oxygen limitation) increases LAD production 1.7-fold versus agitated cultures by inducing hypoxia-responsive CYPs [1]
  • Supplements: Methyl jasmonate (200 μM) upregulates mevalonate pathway genes, boosting LAD yields to 2.8 mg/g in G. lucidum mycelia [8]
  • Developmental stage: Post-sporulation fruiting bodies (FP stage) contain 15–30% less LAD than mature fruiting bodies (FM stage) due to carbon reallocation [2]

Table 2: Cultivation Parameters Optimizing Lucidenic Acid D Yield

ParameterOptimal ConditionLAD Yield (mg/g DW)Change vs. Control
SubstrateGlucose + oak sawdust1.9+42%
AerationStatic liquid culture2.1+70%
Elicitor200 μM methyl jasmonate2.8+127%
Harvest StageMature fruiting body1.5+25%*

**Compared to post-sporulation stage [1] [2] [8]*

Pharmacological Mechanisms and Molecular Targets of Lucidenic Acid D

Properties

CAS Number

98665-16-8

Product Name

Lucidenic acid D

IUPAC Name

(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C29H38O8

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1

InChI Key

LTJSBYAKDOGXLX-JTJCPSTFSA-N

SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C

Solubility

Soluble in DMSO

Synonyms

Lucidenic acid D

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.